5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Description
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based derivative characterized by a methoxy group at position 5, a p-tolyl (4-methylphenyl) group at position 1, and a carboxylic acid moiety at position 3. For instance, ethyl pyrazole-3-carboxylate derivatives are hydrolyzed under basic conditions (e.g., KOH or LiOH) to generate the corresponding carboxylic acids . The presence of electron-donating groups like methoxy and p-tolyl may influence solubility, metabolic stability, and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .
Properties
IUPAC Name |
5-methoxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBHJRHNIWWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-pyrazole with p-tolyl hydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 5-methoxy-1-(p-tolyl)-1H-pyrazole-3-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-methanol.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Enzyme Inhibition : The 4-sulfamoylphenyl group in compound 5 enhances dual inhibitory activity against cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), making it a bifunctional therapeutic agent . In contrast, the methoxy group in the target compound may modulate selectivity for other targets, though specific data are lacking.
- Anticancer Potential: Quinoline-substituted derivatives (e.g., compound 3) demonstrate antiproliferative effects against cancer cell lines, likely due to interactions with kinase targets like ALK5 . The p-tolyl group in the target compound could similarly enhance hydrophobic interactions in biological systems.
- Hydrogen Bonding : Carboxylic acid groups at position 3 enable hydrogen bonding, which is critical for crystal packing and target binding . For example, compound 4a forms stable crystals due to intermolecular interactions involving the carboxylic acid moiety .
Physicochemical Properties
- Melting Points : Substituents influence melting behavior. For instance, compound 4a (R1 = phenyl) melts at 171–173°C, while chlorophenyl analogs (e.g., 4b ) exhibit higher thermal stability (>300°C) .
- Solubility : Methoxy and sulfonamide groups may improve aqueous solubility compared to purely aromatic substituents, though experimental data are needed for confirmation.
Biological Activity
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their pharmacological properties, particularly in cancer therapy, anti-inflammatory responses, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a p-tolyl moiety, and a carboxylic acid functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds derived from pyrazoles have been evaluated for their cytotoxic effects. A study indicated that certain pyrazole derivatives exhibited IC50 values as low as 3.79 µM against MCF7 cells, suggesting strong growth inhibition .
- A549 (Lung Cancer) : Another derivative showed an IC50 value of 26 µM against A549 cells, indicating its potential as an antitumor agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| Similar Derivative | A549 | 26 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. For example, compounds with similar structures have been reported to inhibit COX enzymes effectively. One study highlighted that certain pyrazole carboxamides showed superior anti-inflammatory activity compared to traditional drugs like celecoxib .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Research indicates that some synthesized pyrazole compounds exhibit notable antifungal and antibacterial activities against various strains. For instance, a series of pyrazoles demonstrated significant inhibition against E. coli and Aspergillus niger .
Study on Breast Cancer Treatment
In a notable study focusing on breast cancer treatment, researchers evaluated the cytotoxicity of several pyrazole derivatives in combination with doxorubicin. The results indicated that specific pyrazoles enhanced the efficacy of doxorubicin, particularly in triple-negative breast cancer cell lines such as MDA-MB-231 . The combination therapy showed a significant synergistic effect, highlighting the potential of pyrazoles in enhancing existing cancer treatments.
Evaluation of Pyrazole Derivatives
Another investigation assessed the biological activities of various pyrazole derivatives in vitro. The study found that compounds with specific substitutions exhibited increased potency against cancer cell lines and suggested mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution using phenolic derivatives under basic catalysis. For example, 1-aryl-5-chloro-pyrazole intermediates react with 4-methoxyphenol in the presence of K₂CO₃ in DMF to introduce the methoxy-tolyl group . Purification via HPLC (≥97% purity) and recrystallization ensures high yield and purity. Reaction optimization includes temperature control (80–100°C) and stoichiometric balancing of nucleophiles to avoid side products . Alternative routes employ condensation of hydrazides with β-ketoesters, followed by cyclization .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
- Methodological Answer : Purity is validated via HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm . Structural confirmation uses:
- NMR : Distinct peaks for the methoxy group (~δ 3.8 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .
- MS-ESI : Molecular ion [M+H]⁺ matched to calculated mass (e.g., 273.1 observed vs. 273.2 theoretical) .
- X-ray crystallography : Resolves regiochemistry of substituents on the pyrazole ring .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., para-substituent effects) are addressed by comparative analysis with structurally analogous compounds . For MS fragmentation conflicts, high-resolution mass spectrometry (HRMS) and tandem MS/MS isolate fragment ions to confirm cleavage patterns . Deuterated solvents (e.g., DMSO-d6) clarify proton assignments in crowded spectral regions .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .
- Molecular docking : Screens against kinase ATP-binding pockets (e.g., carbonic anhydrase IX) using AutoDock Vina. Parameters include grid boxes centered on catalytic residues and flexible ligand docking to assess binding modes .
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. What experimental approaches are used to investigate the structure-activity relationship (SAR) of pyrazole-3-carboxylic acid derivatives in pharmacological contexts?
- Methodological Answer :
- Analog synthesis : Systematic variation of substituents (e.g., replacing methoxy with halogens or alkyl groups) .
- Enzyme inhibition assays : Test analogs against carbonic anhydrase isoforms (CA I, II, IX) via stopped-flow CO₂ hydration . IC₅₀ values correlate with electronic properties of substituents.
- Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) using Lineweaver-Burk plots .
Q. How do solvent polarity and reaction medium influence the regioselectivity in the synthesis of substituted pyrazole-3-carboxylic acids?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring C-3 carboxylation over C-5 substitution . In contrast, non-polar solvents (toluene) promote cycloaddition pathways for fused pyrazole systems . Additives like K₂CO₃ enhance nucleophilicity of phenolic oxygen, directing substitution to the para position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
